

# 4-Acetoxyphenylboronic acid for beginners in synthetic chemistry

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## Compound of Interest

Compound Name: 4-Acetoxyphenylboronic acid

Cat. No.: B575150

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An In-depth Technical Guide to **4-Acetoxyphenylboronic Acid** for Synthetic Chemistry

## Introduction

**4-Acetoxyphenylboronic acid** is a versatile boronic acid derivative that serves as a crucial building block in modern organic synthesis.<sup>[1]</sup> Characterized by a phenyl ring substituted with an acetoxy group, this compound exhibits enhanced reactivity and solubility in various organic solvents.<sup>[1]</sup> Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for the formation of carbon-carbon bonds.<sup>[1]</sup> Beyond its role in synthetic chemistry, **4-acetoxyphenylboronic acid** and its derivatives are instrumental in drug development, material science, and the creation of chemical sensors.<sup>[1][2]</sup> Its stability, ease of handling, and the ability of the boronic acid moiety to form reversible covalent bonds with diols make it a valuable reagent for researchers in both academic and industrial settings.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-acetoxyphenylboronic acid** is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>4</sub>	[1][3]
Molecular Weight	179.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	224 °C	[1]
CAS Number	177490-82-3	[1][3]
Purity	Typically ≥97%	[3][4]
Synonyms	4-Acetoxybenzeneboronic acid, (4-acetyloxyphenyl)boronic acid	[1][3][4]
Storage Conditions	Store at 2 - 8 °C	[1]

## Synthesis of 4-Acetoxyphenylboronic Acid

Aryl boronic acids can be synthesized through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyl borate, or through palladium-catalyzed coupling of an aryl halide with a diboron reagent.[5] A common route to **4-acetoxyphenylboronic acid** involves the borylation of a corresponding aryl halide.

## Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of **4-acetoxyphenylboronic acid** from 4-bromophenyl acetate using a palladium-catalyzed borylation reaction.

Materials:

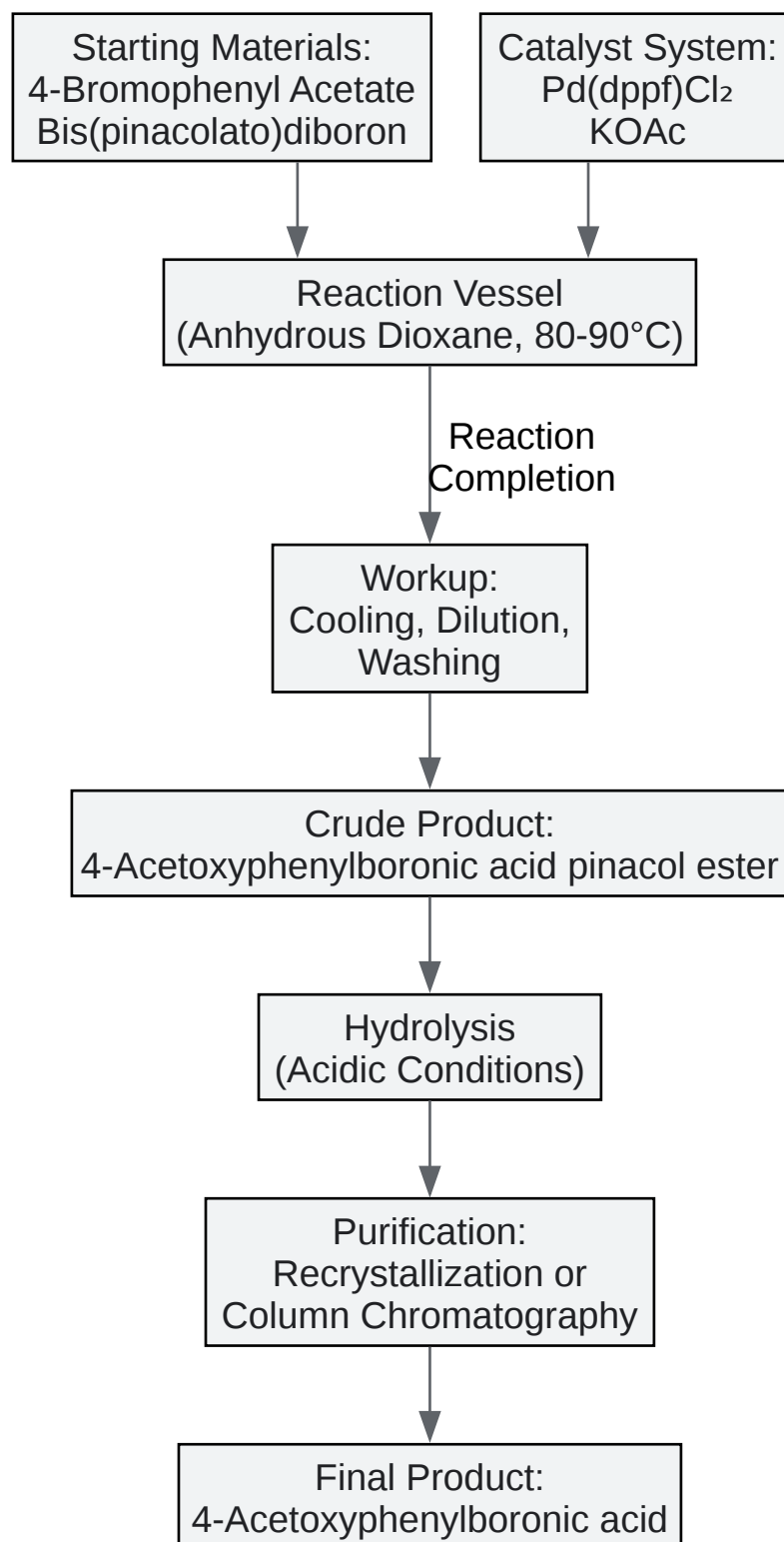
- 4-Bromophenyl acetate
- Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>)
- Potassium acetate (KOAc)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd(dppf)Cl}_2$ )
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
- Add  $\text{Pd(dppf)Cl}_2$  (0.03 equivalents) to the flask.
- Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
- Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
- To hydrolyze the pinacol ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid such as 1M HCl. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
- Extract the product into an organic solvent like ethyl acetate.

- Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield **4-acetoxyphenylboronic acid**.



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Synthesis workflow for **4-acetoxyphenylboronic acid**.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.<sup>[6][7]</sup> **4-Acetoxyphenylboronic acid** is an excellent coupling partner in these reactions. The reaction generally requires a base to activate the boronic acid for transmetalation to the palladium center.<sup>[6][7]</sup>

## Experimental Protocol: Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of **4-acetoxyphenylboronic acid** with a generic aryl bromide (e.g., 4-bromoacetophenone).<sup>[8]</sup>

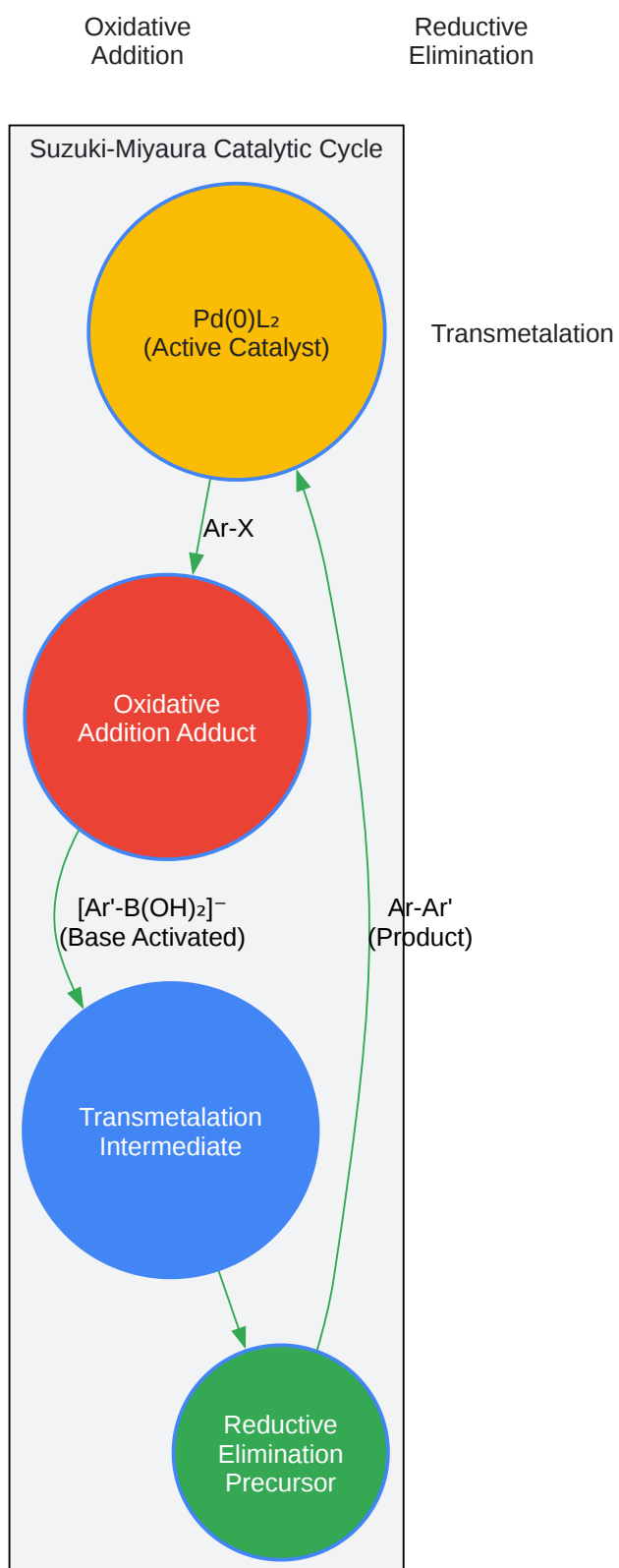
Materials:

- **4-Acetoxyphenylboronic acid** (1.2 equivalents)
- Aryl bromide (e.g., 4-bromoacetophenone) (1 equivalent)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 equivalents)
- A phosphine ligand (e.g., SPhos or  $\text{PPh}_3$ ) (0.04 equivalents)
- A base (e.g., potassium carbonate,  $\text{K}_2\text{CO}_3$ , or potassium phosphate,  $\text{K}_3\text{PO}_4$ ) (2 equivalents)
- A solvent system (e.g., toluene/water or dioxane/water)

Procedure:

- In a reaction vessel, combine the aryl bromide, **4-acetoxyphenylboronic acid**, and the base.
- In a separate vial, pre-mix the palladium catalyst ( $\text{Pd}(\text{OAc})_2$ ) and the phosphine ligand in a small amount of the organic solvent to form the active catalyst.

- Add the solvent system to the main reaction vessel, followed by the catalyst solution.
- Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
- Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
- Separate the organic layer, dry it over a suitable drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.



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